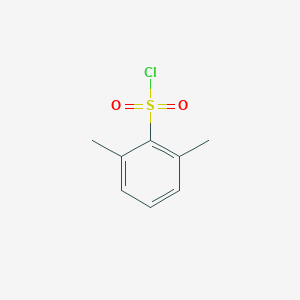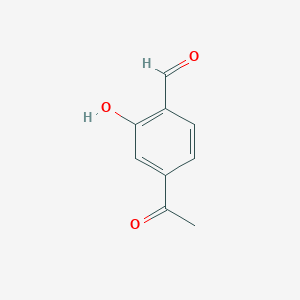
4-Acetyl-2-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-2-hydroxybenzaldehyde is a chemical compound that belongs to the class of benzaldehydes. It is also known as 2-hydroxy-4-acetylbenzaldehyde or 2-Acetyl-4-hydroxybenzaldehyde. This compound has a wide range of applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-Acetyl-2-hydroxybenzaldehyde is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Effets Biochimiques Et Physiologiques
4-Acetyl-2-hydroxybenzaldehyde has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. Additionally, it has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This can help to alleviate inflammation and prevent tissue damage. Moreover, it has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-Acetyl-2-hydroxybenzaldehyde in lab experiments is its wide range of pharmacological activities. This makes it a versatile compound that can be used in a variety of research applications. Additionally, it has been found to have low toxicity and is generally well-tolerated in animal models. However, one of the limitations of using this compound is its poor solubility in water. This can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-Acetyl-2-hydroxybenzaldehyde. One area of interest is the development of new drugs based on this compound. It has been found to have a wide range of pharmacological activities, making it a promising candidate for the development of new therapeutics. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. This can help to optimize its pharmacological effects and improve its therapeutic potential. Finally, more studies are needed to investigate the safety and efficacy of 4-Acetyl-2-hydroxybenzaldehyde in humans. This can pave the way for the development of new drugs that are both safe and effective for the treatment of various diseases.
Conclusion:
In conclusion, 4-Acetyl-2-hydroxybenzaldehyde is a versatile compound that has a wide range of pharmacological activities. It has been extensively studied for its potential medicinal properties, particularly in the treatment of neurological disorders, cancer, and inflammation. Although further research is needed to fully understand its mechanism of action and to optimize its pharmacological effects, this compound holds great promise for the development of new therapeutics.
Méthodes De Synthèse
The synthesis of 4-Acetyl-2-hydroxybenzaldehyde can be achieved through various methods. One of the most commonly used methods is the condensation of salicylaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the oxidation of 2-hydroxy-4-acetyltoluene using potassium permanganate. The yield of this compound can be improved by using a solvent such as ethanol or acetic acid.
Applications De Recherche Scientifique
4-Acetyl-2-hydroxybenzaldehyde has been extensively studied for its potential medicinal properties. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer activities. This compound has also been shown to have neuroprotective effects and can be used in the treatment of Alzheimer's disease and other neurological disorders. Additionally, it has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
109142-90-7 |
|---|---|
Nom du produit |
4-Acetyl-2-hydroxybenzaldehyde |
Formule moléculaire |
C9H8O3 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
4-acetyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H8O3/c1-6(11)7-2-3-8(5-10)9(12)4-7/h2-5,12H,1H3 |
Clé InChI |
HGNTWTJATJAGBB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)C=O)O |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)C=O)O |
Synonymes |
Benzaldehyde, 4-acetyl-2-hydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




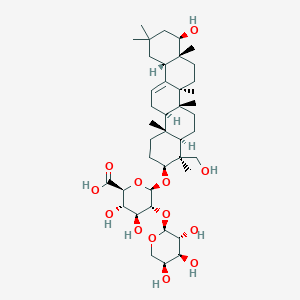
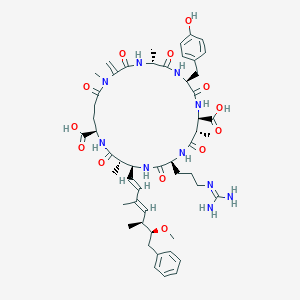
![Imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B28359.png)
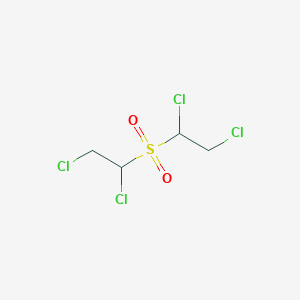
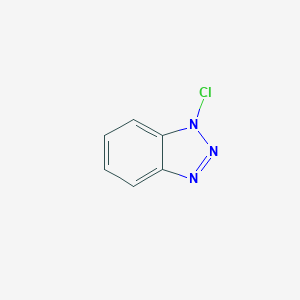
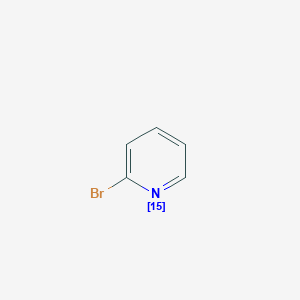
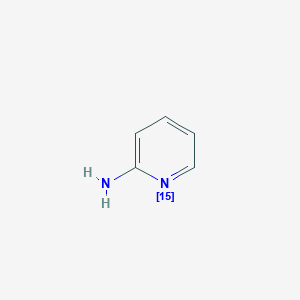
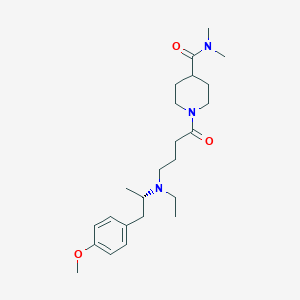
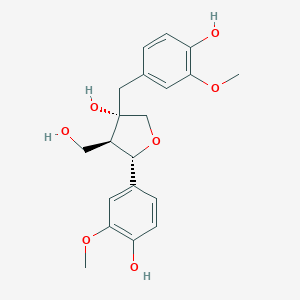
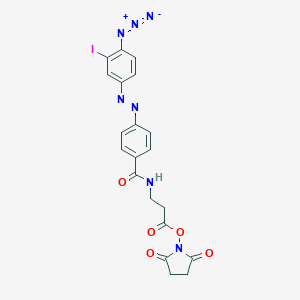
![9H-Pyrido[2,3-b]indole 1-Oxide](/img/structure/B28388.png)
![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)
